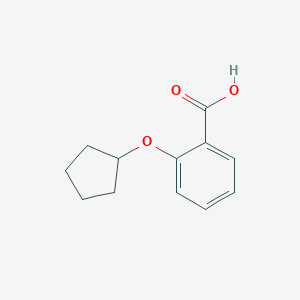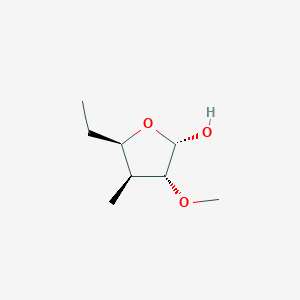
(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL, also known as EMME, is a natural product that has been isolated from various plants, including the genus Phyllanthus. EMME has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL is not fully understood, but it is thought to be related to its ability to modulate various signaling pathways in cells. (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to activate the p38 MAPK pathway, which is involved in the regulation of cell differentiation and apoptosis.
Biochemische Und Physiologische Effekte
(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been shown to have antioxidant activity, which may contribute to its therapeutic effects. (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has also been found to have neuroprotective properties, with studies showing that it can protect neurons from oxidative stress and prevent neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has also been found to have low toxicity in animal studies. However, one limitation of using (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL is its limited availability, as it is only found in certain plant species and must be synthesized for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL. One area of interest is its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential use in the treatment of viral infections, such as HIV and HCV. Additionally, further studies are needed to better understand the mechanism of action of (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL and to identify its molecular targets.
Synthesemethoden
(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL can be synthesized through a multi-step process, starting with the reaction of 3-methoxy-4-methyl-5-(3-methylbut-2-en-1-yl)oxolan-2-one with ethyl magnesium bromide, followed by hydrolysis and reduction. This method has been reported in the literature and has been used to produce (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL for research purposes.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been the subject of numerous scientific studies, due to its potential therapeutic benefits. Research has shown that (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has also been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. In addition, (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been shown to have anti-viral activity against several viruses, including HIV and HCV.
Eigenschaften
CAS-Nummer |
196615-54-0 |
|---|---|
Produktname |
(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL |
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-5-ethyl-3-methoxy-4-methyloxolan-2-ol |
InChI |
InChI=1S/C8H16O3/c1-4-6-5(2)7(10-3)8(9)11-6/h5-9H,4H2,1-3H3/t5-,6+,7+,8-/m0/s1 |
InChI-Schlüssel |
ZHQCQIPKDUMUAH-OSMVPFSASA-N |
Isomerische SMILES |
CC[C@@H]1[C@@H]([C@H]([C@H](O1)O)OC)C |
SMILES |
CCC1C(C(C(O1)O)OC)C |
Kanonische SMILES |
CCC1C(C(C(O1)O)OC)C |
Synonyme |
2-Furanol,5-ethyltetrahydro-3-methoxy-4-methyl-,(2alpha,3alpha,4beta,5beta)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)
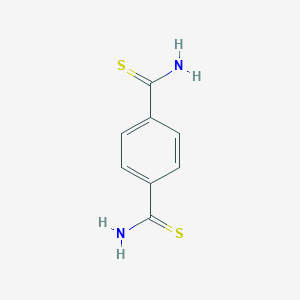
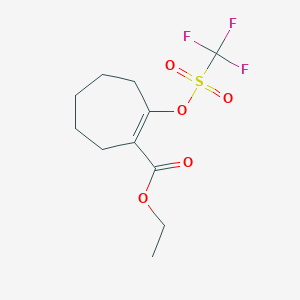
![4,4'-(Benzo[1,2-d:5,4-d']bis(oxazole)-2,6-diyl)dianiline](/img/structure/B174723.png)
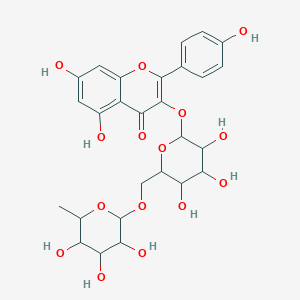
![7,8-dimethoxy-2-(2-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B174730.png)
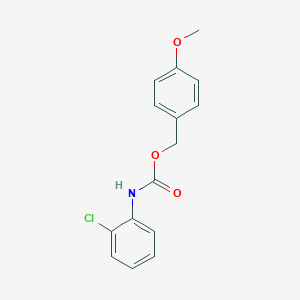
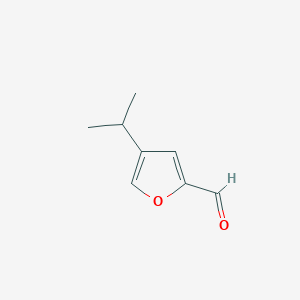
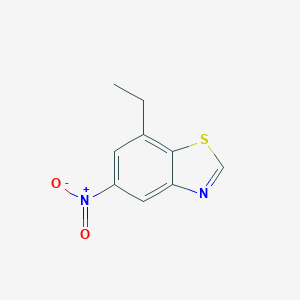
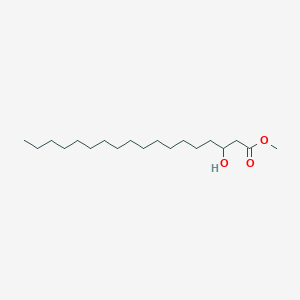
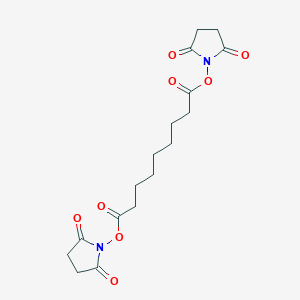
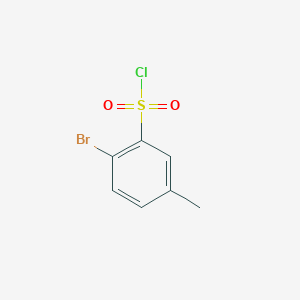
![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)
